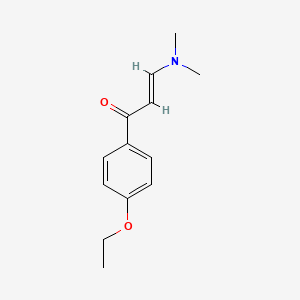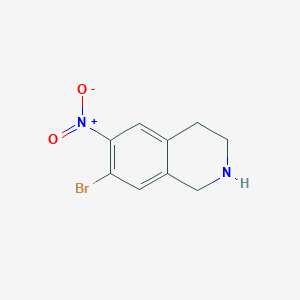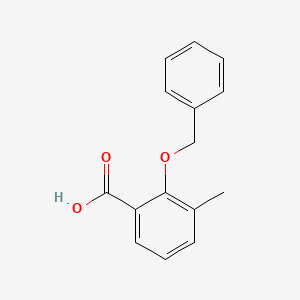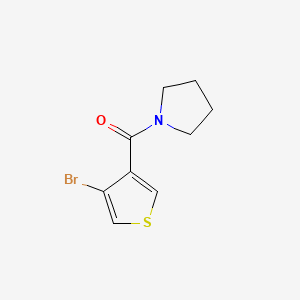
cis-3-Benzyloxymethylcyclobutanol
Übersicht
Beschreibung
Cis-3-Benzyloxymethylcyclobutanol is a compound that belongs to the family of cyclobutanols, which are characterized by a four-membered cyclobutane ring bearing a hydroxyl group. The presence of the benzyloxymethyl group suggests that it is a derivative of cyclobutanol with potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of cyclobutanol derivatives can be achieved through various synthetic routes. For instance, the synthesis of cis-2-aminocyclobutanols has been reported through asymmetric reductive amination, yielding products with high diastereomeric and enantiomeric excesses . Similarly, the synthesis of cis-cyclobutanones has been accomplished via Favorskii rearrangement of optically active cyclobutanones . Although these methods do not directly describe the synthesis of cis-3-Benzyloxymethylcyclobutanol, they provide insight into the synthetic strategies that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of cyclobutanol derivatives can be complex, and their characterization often involves various spectroscopic techniques. For example, the structure of a related compound, a bis-benzoxazolyl cyclobutane, was determined using elemental analysis, IR, UV, 1H NMR, 13C NMR, and MS, and its crystal structure was elucidated by X-ray diffraction . These techniques could similarly be employed to analyze the molecular structure of cis-3-Benzyloxymethylcyclobutanol.
Chemical Reactions Analysis
Cyclobutanol derivatives can undergo a variety of chemical reactions. The photodimerization of trans-cyclobutanol derivatives has been observed to proceed through an excited singlet state, leading to the formation of centrosymmetric dimers . Additionally, cyclobutanones can be transformed into cis-cyclopropane carboxylic acids via Favorskii rearrangement . These reactions highlight the reactivity of the cyclobutane ring and suggest potential transformations for cis-3-Benzyloxymethylcyclobutanol.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutanol derivatives are influenced by their molecular structure. For instance, the presence of hydroxy groups in cyclohexyl derivatives has been shown to result in a broad mesophase range and the formation of a hexagonal columnar structure . Although the specific properties of cis-3-Benzyloxymethylcyclobutanol are not detailed in the provided papers, similar analyses could be conducted to determine its melting point, solubility, and mesomorphic behavior.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Photochemistry
Cyclobutane Ring Systems in Organic Synthesis : Research by Nakabayashi, Ohashi, and Takamuku (1994) delved into the photochemical cis-trans isomerization and cycloaddition of methyl trans-3-arylpropenoates. Their findings highlight the reactivity and stability of twisted forms in cyclobutane derivatives, contributing to the understanding of cyclobutane chemistry in organic synthesis (Nakabayashi et al., 1994).
Synthesis of Aminocyclobutanols : A study by Bisel, Breitling, and Frahm (1998) on the synthesis of (+)- and (−)-cis-2-aminocyclobutanols, including corresponding benzyloxycyclobutanamines, sheds light on the synthetic routes and stereochemical aspects relevant to compounds like cis-3-Benzyloxymethylcyclobutanol (Bisel et al., 1998).
Cyclobutane-Fused Uracil Dimers : The work by Carell, Epple, and Gramlich (1997) on the synthesis of cyclobuta-fused uracil dimers, including benzyl-ester-protected, (carboxymethyl)-functionalized isomers, is significant. This research contributes to our understanding of DNA lesion recognition and repair mechanisms, relevant to the structural analogs of cis-3-Benzyloxymethylcyclobutanol (Carell et al., 1997).
Medicinal Chemistry
Antitumor Activities : Research by Sbovata et al. (2007) on cisplatinum and transplatinum complexes with benzyliminoether ligands, including studies on their in vitro and in vivo antitumor efficacy, provides insights into the potential medicinal applications of cyclobutane derivatives. This research demonstrates the therapeutic potential of structurally related compounds (Sbovata et al., 2007).
DNA Alkylation and Cytotoxic Activities : The study by Depauw et al. (2009) on the influence of the stereochemical position of acetate groups in benzo[b]acronycine derivatives on DNA alkylation and cytotoxic activities provides valuable information on the biochemical mechanisms of action. Such findings could be relevant for the development of new drugs using cyclobutane frameworks like cis-3-Benzyloxymethylcyclobutanol (Depauw et al., 2009).
Safety and Hazards
According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water and do not induce vomiting . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Eigenschaften
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQOEODTOJCIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197167-53-6 | |
| Record name | 3-[(benzyloxy)methyl]cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















